molecular formula C17H20N2O B10839238 1-(2-(Phenoxymethyl)phenyl)piperazine

1-(2-(Phenoxymethyl)phenyl)piperazine

Cat. No.: B10839238
M. Wt: 268.35 g/mol
InChI Key: WLIGTTARDYGFBV-UHFFFAOYSA-N
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Description

1-(2-(Phenoxymethyl)phenyl)piperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound features a phenoxymethyl group attached to the phenyl ring, which is further connected to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Phenoxymethyl)phenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The piperazine is separated from the product stream, which contains various related chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Phenoxymethyl)phenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or sulfonium salts.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl or piperazine rings.

    Reduction: Reduced forms of the compound, often leading to simpler amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-(Phenoxymethyl)phenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Phenoxymethyl)phenyl)piperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and transport proteins, facilitating the absorption of therapeutic agents.

Comparison with Similar Compounds

1-(2-(Phenoxymethyl)phenyl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 1-Phenylpiperazine

Uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[2-(phenoxymethyl)phenyl]piperazine

InChI

InChI=1S/C17H20N2O/c1-2-7-16(8-3-1)20-14-15-6-4-5-9-17(15)19-12-10-18-11-13-19/h1-9,18H,10-14H2

InChI Key

WLIGTTARDYGFBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2COC3=CC=CC=C3

Origin of Product

United States

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